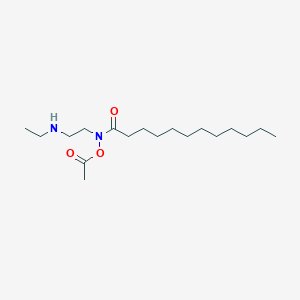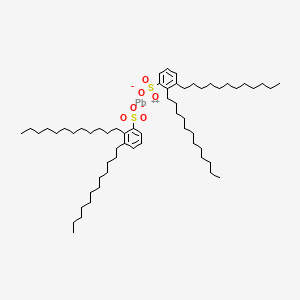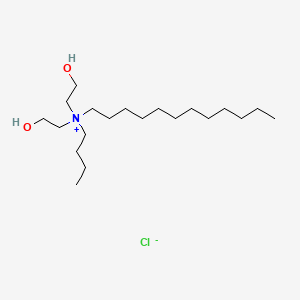
8-Amino-5-((2-methoxy-4-nitrophenyl)azo)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 285-171-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of EINECS 285-171-1 involves several synthetic routes, which may include solid-phase, gas-phase, and liquid-phase methods . Each method has its own set of reaction conditions, such as temperature, pressure, and the presence of catalysts, which are crucial for the successful synthesis of the compound.
Industrial Production Methods: In industrial settings, the production of EINECS 285-171-1 is often scaled up to meet market demands. This involves optimizing the reaction conditions to ensure high yield and purity of the product. Techniques such as hydrothermal and solvothermal synthesis are commonly employed to achieve this .
Análisis De Reacciones Químicas
Types of Reactions: EINECS 285-171-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
EINECS 285-171-1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrially, it is utilized in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of EINECS 285-171-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used . Understanding these mechanisms is crucial for optimizing its applications in research and industry.
Comparación Con Compuestos Similares
Similar Compounds: EINECS 285-171-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or exhibit comparable chemical properties .
Uniqueness: What sets EINECS 285-171-1 apart from its counterparts is its unique combination of properties, which make it particularly suitable for specific applications. This uniqueness is often highlighted in comparative studies to demonstrate its advantages over other compounds .
Propiedades
Número CAS |
85030-46-2 |
|---|---|
Fórmula molecular |
C17H14N4O4 |
Peso molecular |
338.32 g/mol |
Nombre IUPAC |
8-amino-5-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N4O4/c1-25-17-8-10(21(23)24)2-6-16(17)20-19-15-7-5-14(18)13-9-11(22)3-4-12(13)15/h2-9,22H,18H2,1H3 |
Clave InChI |
PQAXKPIDVBMZJN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C3C=CC(=CC3=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


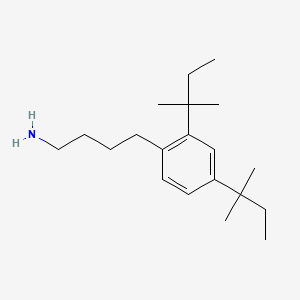
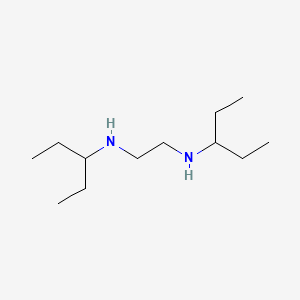
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
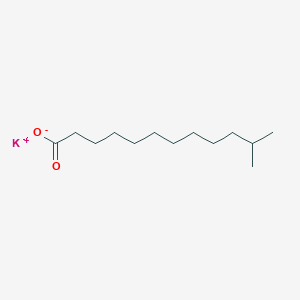
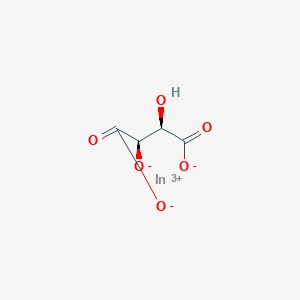
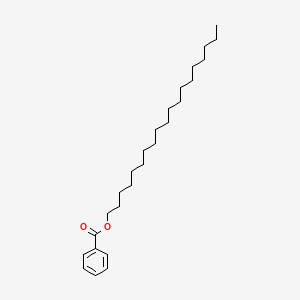
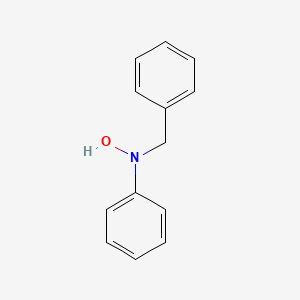
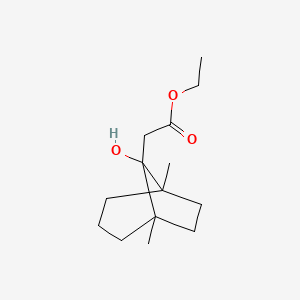

![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)
